REACTION_SMILES
|
[CH3:32][C:33](=[O:34])[O:35][C:36](=[O:37])[CH3:38].[ClH:1].[OH:2][CH:3]1[C:4](=[O:31])[N:5]([CH2:26][CH2:27][N:28]([CH3:29])[CH3:30])[c:6]2[c:7]([c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]3[cH:24][cH:25]2)[S:8][CH:9]1[c:10]1[cH:11][cH:12][c:13]([O:16][CH3:17])[cH:14][cH:15]1>>[O:2]([CH:3]1[C:4](=[O:31])[N:5]([CH2:26][CH2:27][N:28]([CH3:29])[CH3:30])[c:6]2[c:7]([c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]3[cH:24][cH:25]2)[S:8][CH:9]1[c:10]1[cH:11][cH:12][c:13]([O:16][CH3:17])[cH:14][cH:15]1)[C:33]([CH3:32])=[O:34]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
COc1ccc(C2Sc3c(ccc4ccccc34)N(CCN(C)C)C(=O)C2O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C2Sc3c(ccc4ccccc34)N(CCN(C)C)C(=O)C2O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C2Sc3c(ccc4ccccc34)N(CCN(C)C)C(=O)C2OC(C)=O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:32][C:33](=[O:34])[O:35][C:36](=[O:37])[CH3:38].[ClH:1].[OH:2][CH:3]1[C:4](=[O:31])[N:5]([CH2:26][CH2:27][N:28]([CH3:29])[CH3:30])[c:6]2[c:7]([c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]3[cH:24][cH:25]2)[S:8][CH:9]1[c:10]1[cH:11][cH:12][c:13]([O:16][CH3:17])[cH:14][cH:15]1>>[O:2]([CH:3]1[C:4](=[O:31])[N:5]([CH2:26][CH2:27][N:28]([CH3:29])[CH3:30])[c:6]2[c:7]([c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]3[cH:24][cH:25]2)[S:8][CH:9]1[c:10]1[cH:11][cH:12][c:13]([O:16][CH3:17])[cH:14][cH:15]1)[C:33]([CH3:32])=[O:34]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
COc1ccc(C2Sc3c(ccc4ccccc34)N(CCN(C)C)C(=O)C2O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C2Sc3c(ccc4ccccc34)N(CCN(C)C)C(=O)C2O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C2Sc3c(ccc4ccccc34)N(CCN(C)C)C(=O)C2OC(C)=O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |